molecular formula C30H34N6O2 B2609685 1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine CAS No. 951518-70-0

1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine

Cat. No.: B2609685
CAS No.: 951518-70-0
M. Wt: 510.642
InChI Key: BQWKLRDTNYLZRT-UHFFFAOYSA-N
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Description

The compound 1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2. This heterocyclic system is linked to a piperidine-4-carbonyl moiety, which is further conjugated to a 4-phenylpiperazine group.

Properties

IUPAC Name

[1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N6O2/c1-2-38-26-10-8-23(9-11-26)27-22-28-29(31-14-17-36(28)32-27)34-15-12-24(13-16-34)30(37)35-20-18-33(19-21-35)25-6-4-3-5-7-25/h3-11,14,17,22,24H,2,12-13,15-16,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKLRDTNYLZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis platforms can also streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(3-methoxybenzyl)-4-piperidinecarboxamide Butoxyphenyl, 3-methoxybenzyl carboxamide Improved metabolic stability (longer alkyl chain)
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 2,5-Dimethylphenyl, 4-fluorophenyl Enhanced receptor binding (fluorine inclusion)
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)pyrrolidin-2-one Methoxyphenyl, trifluoromethylphenyl Increased potency in kinase inhibition assays
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide Ethoxyphenyl, N-(1-phenylethyl) carboxamide Moderate PI3Kδ inhibition (IC₅₀ = 120 nM)
Sch-350634 (Piperazine-based CCR5 antagonist) 2,4-Dimethylpyridinyl, trifluoromethylphenyl Potent CCR5 antagonism (HIV-1 entry inhibition)

Key Observations:

Substituent Effects on Bioactivity :

  • Ethoxy vs. Butoxy/Methoxy : Ethoxy (C₂H₅O) balances lipophilicity and metabolic stability better than longer chains (e.g., butoxy in ) or electron-donating groups (e.g., methoxy in ).
  • Fluorine/Trifluoromethyl Groups : Fluorine (in ) and CF₃ (in ) enhance binding affinity via hydrophobic and electronic interactions .

Core Heterocycle Modifications :

  • Pyrazolo[1,5-a]pyrazine derivatives (e.g., ) often exhibit kinase inhibitory activity, while piperazine-linked compounds (e.g., ) target GPCRs like CCR5.

Pharmacokinetic Profiles :

  • Piperazine-containing compounds (e.g., ) show improved oral bioavailability due to enhanced solubility and reduced first-pass metabolism.

Research Findings and Implications

  • The target compound’s ethoxyphenyl group may optimize selectivity over related isoforms.
  • Antiviral Applications : Piperazine-based CCR5 antagonists (e.g., Sch-350634 ) demonstrate the scaffold’s versatility in blocking viral entry.
  • Synthetic Accessibility : Coupling pyrazolo-pyrazine intermediates with piperidine/piperazine fragments (as in ) is a feasible route for scaling production.

Biological Activity

1-{1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C28H31N5O2\text{C}_{28}\text{H}_{31}\text{N}_5\text{O}_2

This molecular structure incorporates a piperazine core, which is known for its versatility in medicinal chemistry, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been suggested that derivatives of piperazine can inhibit human acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The presence of the pyrazolo[1,5-a]pyrazine moiety may allow for interaction with neurotransmitter receptors, potentially influencing neurological responses and offering therapeutic benefits in psychiatric disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits acetylcholinesterase; potential for neuroprotective effects
Anticancer PotentialMay target cancer cell pathways through enzyme inhibition
Anticonvulsant ActivityExhibits anticonvulsant effects in preclinical models
Antimicrobial PropertiesPotential activity against various pathogens

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperazine derivatives found that compounds similar to this compound showed significant inhibition of acetylcholinesterase. This inhibition correlates with improved cognitive function in animal models, suggesting potential applications in treating Alzheimer's disease .

Study 2: Anticancer Activity

Research published on pyrazolo derivatives indicates that compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways through enzyme inhibition and receptor interactions .

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